molecular formula C3H5F3O3S B1294954 Ethyl trifluoromethanesulfonate CAS No. 425-75-2

Ethyl trifluoromethanesulfonate

Cat. No. B1294954
CAS RN: 425-75-2
M. Wt: 178.13 g/mol
InChI Key: UVECLJDRPFNRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl trifluoromethanesulfonate (EtOTf) is a useful reagent used in organic synthesis that can be used to introduce an ethyl group into a variety of compounds . It is also a good leaving group, which makes it useful in a variety of other reactions, such as nucleophilic substitutions and eliminations .


Synthesis Analysis

Ethyl trifluoromethanesulfonate can be synthesized via direct alkylation of organic bases (amines, phosphines or heterocyclic compounds) with methyl and ethyl trifluoromethanesulfonate (methyl and ethyl triflate) .


Molecular Structure Analysis

The molecular structures, harmonic vibrational frequencies, infrared absorption intensities, internal force constants, and electronic charges of the trifluoromethanesulfonate (triflate) anion, its lithium ion pairs, and several aggregates have been studied using the ab initio self-consistent field Hartree-Fock method with 3-21+G *, 6-31+G augmented with polarization functions (d type orbitals) on the sulfur atom, and 6-31+G * basis sets .


Chemical Reactions Analysis

Ethyl trifluoromethanesulfonate is a useful reagent in organic synthesis that can be used to introduce an ethyl group into a variety of compounds . It is also a good leaving group, which makes it useful in a variety of other reactions, such as nucleophilic substitutions and eliminations .


Physical And Chemical Properties Analysis

Ethyl trifluoromethanesulfonate has a molecular weight of 178.13, a linear formula of CF3SO2OC2H5, and a CAS Number of 425-75-2 . It is a liquid at room temperature with a refractive index of 1.336 (lit.) and a boiling point of 115 °C (lit.) . The density of Ethyl trifluoromethanesulfonate is 1.374 g/mL at 25 °C (lit.) .

Scientific Research Applications

Applications in Organic Synthesis Ethyl trifluoromethanesulfonate, often referred to in literature in relation to trifluoromethanesulfonic acid, finds extensive use in organic synthesis. Its role is pivotal in various chemical reactions, such as electrophilic aromatic substitution, formation of carbon-carbon and carbon-heteroatom bonds, and syntheses of carbo- and heterocyclic structures (Kazakova & Vasilyev, 2017). Moreover, it serves as an effective catalyst in cationic cyclizations to form complex polycyclic systems, enhancing the efficiency of organic synthesis processes (Haskins & Knight, 2002).

Development of Ionic Liquids Ethyl trifluoromethanesulfonate has been used in the development of triflate anion ionic liquids. Its utility in direct alkylation of organic bases leads to the creation of high-purity ionic liquids, which are crucial in various industrial and research applications (Ignat’ev et al., 2012).

Role in Asymmetric Catalysis In the realm of asymmetric catalysis, ethyl trifluoromethanesulfonate is significant, particularly observed in the cyclopropanation of styrene. Its weakly coordinating behavior allows easy removal from the central metal, thus enhancing the reactivity of catalysts (Li et al., 2001).

Influence on Polymerization Processes This compound also plays a role in electropolymerization processes. For instance, its use as an electrolyte in the polymerization of pyrrole has shown to improve polymerization rate, electrochemical capacity, and electroconductivity significantly (Sekiguchi, Atobe, & Fuchigami, 2002).

Exploration in Physical Chemistry Ethyl trifluoromethanesulfonate also finds its application in the study of physical properties of materials, such as in the in situ crystallization of ionic liquids with melting points below −25 °C, helping to understand the interionic interactions in these novel substances (Choudhury et al., 2006).

Future Directions

Given the regulatory landscape surrounding the use of fluorinated compounds, there are current challenges and future directions related to the responsible reuse and recycling of fluorinated materials in battery-related components . The liquid superlubricity achieved by the ionic liquid is helpful for the development of new ionic liquids with superlubricity characteristics and is of great significance for scientific understanding as well as engineering applications .

properties

IUPAC Name

ethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVECLJDRPFNRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059979
Record name Ethyl trifluoromethanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trifluoromethanesulfonate

CAS RN

425-75-2
Record name Ethyl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl trifluoromethanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl trifluoromethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
Ethyl trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
Ethyl trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
Ethyl trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
Ethyl trifluoromethanesulfonate

Citations

For This Compound
379
Citations
ME Tuttolomondo, A Navarro, EL Varetti… - Journal of Raman …, 2005 - Wiley Online Library
… Ethyl trifluoromethanesulfonate is a commercially available substance whose molecular structure and vibrational characteristics are still not known. Therefore, it was decided to extend …
A Streitwieser, Jr, C Wilkins… - Journal of the American …, 1968 - ACS Publications
… acetolysis of ethyl trifluoromethanesulfonate proceeds about … Ethyl trifluoromethanesulfonate was prepared by the reaction of … to 30 min, about 0.4 g of the ethyl trifluoromethanesulfonate …
Number of citations: 130 pubs.acs.org
K Akasaka, H Ohrui, H Meguro - Analyst, 1993 - pubs.rsc.org
2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (AE-OTf) is a highly sensitive fluorescent labelling reagent for carboxylic acids for use in liquid chromatography. The …
Number of citations: 61 pubs.rsc.org
S Kobayashi, H Danda, T Saegusa - Macromolecules, 1974 - ACS Publications
… Polymerization of TetrahydrofuranInitiated with Ethyl Trifluoromethanesulfonate by Means of … of the THF polymerization initiated by ethyl trifluoromethanesulfonate (EtOSC^CFs). Then, ki…
Number of citations: 72 pubs.acs.org
Y Yasaka, T Matsumoto, M Tanaka - Analytical sciences, 1995 - jstage.jst.go.jp
… We have developed 2-(2, 3-naphthalimido) ethyl trifluoromethanesulfonate as a derivatizing reagent for carboxylic acids using HPLC. 8 This reagent is highly reactive for carboxylic …
Number of citations: 21 www.jstage.jst.go.jp
NV Ignat'ev, P Barthen, A Kucheryna, H Willner… - Molecules, 2012 - mdpi.com
… -free synthesis of high purity triflate ionic liquids via direct alkylation of organic bases (amines, phosphines or heterocyclic compounds) with methyl and ethyl trifluoromethanesulfonate (…
Number of citations: 71 www.mdpi.com
Y Yasaka, Y Ono, M Tanaka - Journal of Chromatography A, 1998 - Elsevier
A new triflate-type fluorescence chiral derivatizing reagent, (S)-(+)-1-methyl-2-(6,7-dimethoxy-2,3-naphthalimido)ethyl trifluoromethanesulfonate, [S-(+)-MDNE-OTf], has been developed …
Number of citations: 24 www.sciencedirect.com
S Kobayashi, H Danda, T Saegusa - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
Kinetic analysis of the cationic ring-opening polymerization of 3,3-bis(chloromethyl)oxacyclobutane (BCMO) initiated by ethyl trifluoromethanesulfonate (EtOSO 2 CF 3 ) was carried out …
Number of citations: 20 www.journal.csj.jp
Y Yasaka, M Tanaka, T Matsumoto, J Katakawa… - Analytical sciences, 1990 - Springer
… In the present work we have developed 2-(phthalimino )ethyl trifluoromethanesulfonate (PE-OTf) as a new UVlabeling agent for carboxylic acids in HPLC. Myristic acid was chosen as a …
Number of citations: 9 link.springer.com
M Tanaka, H MURAMATsU, Y YAsAkA - Microchemical journal, 1994 - Elsevier
A new, highly reactive and sensitive labeling reagent, 2-(6,7-dimethoxy-2,3-naphthalimido)ethyl trifluoromethanesulfonate, (6,7-DMNE-OTf), has been synthesized and used to …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.